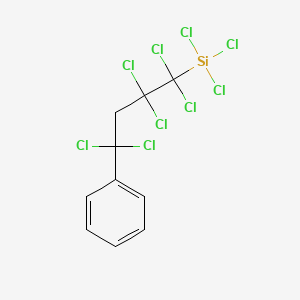
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is a complex organosilicon compound It is characterized by the presence of multiple chlorine atoms and a phenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane typically involves the chlorination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can produce less chlorinated silanes.
Scientific Research Applications
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trichloroethylene: A simpler chlorinated compound used as an industrial solvent.
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: Known for its use as a pesticide.
Trichlorosilane: A related organosilicon compound used in the semiconductor industry.
Uniqueness
Trichloro(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane is unique due to its high degree of chlorination and the presence of a phenyl group. These features confer distinct chemical properties, making it valuable for specific applications that require stability and reactivity.
Properties
CAS No. |
90805-04-2 |
|---|---|
Molecular Formula |
C10H7Cl9Si |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
trichloro-(1,1,2,2,4,4-hexachloro-4-phenylbutyl)silane |
InChI |
InChI=1S/C10H7Cl9Si/c11-8(12,7-4-2-1-3-5-7)6-9(13,14)10(15,16)20(17,18)19/h1-5H,6H2 |
InChI Key |
AYYZSBPOZVTNOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
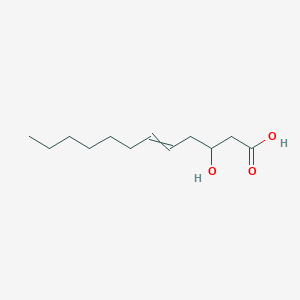
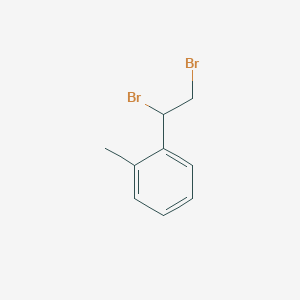
![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
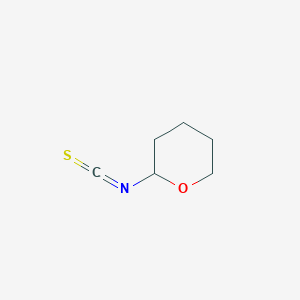
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
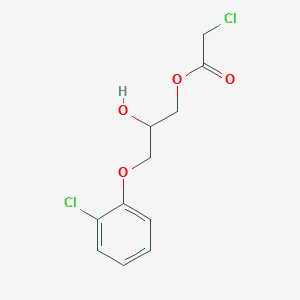
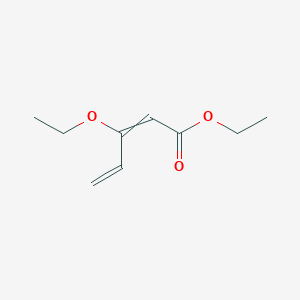
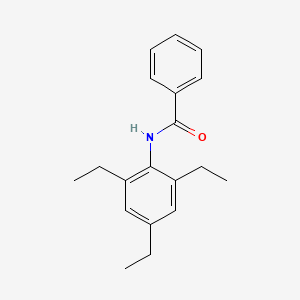
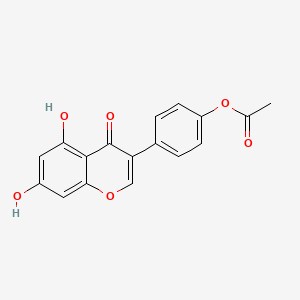
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)

